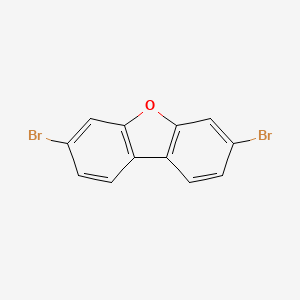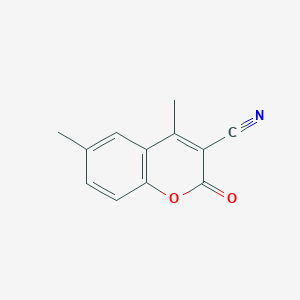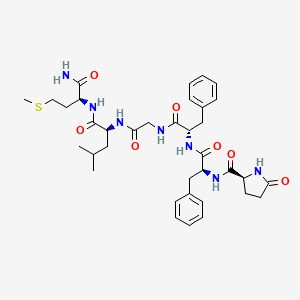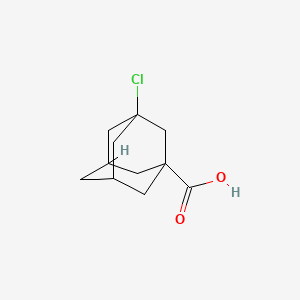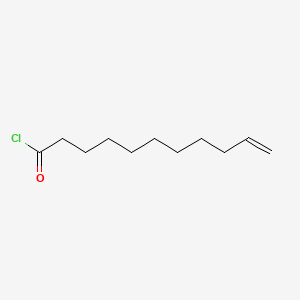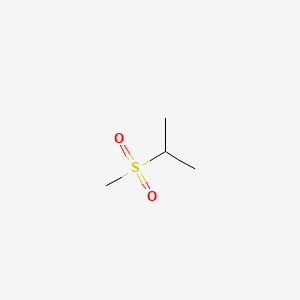
2,2',3,3',4,4',5,5'-八氯联苯
描述
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl, also known as PCB 194, is a polychlorinated biphenyl (PCB) compound . It has the molecular formula C12H2Cl8 and a molecular weight of 429.768 .
Molecular Structure Analysis
The molecular structure of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl consists of two phenyl rings with chlorine atoms substituted at the 2, 3, 4, and 5 positions on each ring . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl include a melting point of 159°C and a boiling point of approximately 509.96°C .科学研究应用
血液造血组织中的分布
2,2',3,3',4,4',5,5'-八氯联苯,以及其他多氯联苯(PCBs),已被研究其在血液造血组织中的分布。使用标记有14C的六氯联苯和三氯联苯的研究表明,在猴子和小鼠的骨髓中积累。值得注意的是,八氯联苯在体外显著抑制了小鼠祖细胞形成粒细胞集落,表明其对骨髓功能可能产生影响(Beran, Brandt, & Slanina, 1983)。
环境降解途径
已经探索了各种PCB同分异构体的降解途径,包括2,2',3,3',4,4',5,5'-八氯联苯,使用了钠分散法等方法。这项研究提供了关于去氯途径和分解速率的见解,这对于了解这些化合物在环境中如何分解至关重要(Noma, Mitsuhara, Matsuyama, & Sakai, 2007)。
化学性质和溶解性
已经进行了关于各种PCB同分异构体在超临界流体中溶解性的研究。这项研究对于了解这些化合物在不同环境中的行为至关重要,并可能对它们在各种环境中的去除或降解产生影响(Anitescu & Tavlarides, 1999)。
对药物代谢酶的影响
已经研究了2,2',3,3',4,4',5,5'-八氯联苯和其他PCB的异构体对药物代谢酶的影响。在大鼠中观察到了对氨基吡啶N-去甲基酶和奥尔定环氧化酶等酶诱导的不同效力,这表明对生物转化过程可能产生影响(Püttmann, Mannschreck, Oesch, & Robertson, 1989)。
血清PCB浓度和健康影响
一项关于血清PCB水平(包括八氯联苯)与成年人听力受损之间的关联的研究提供了有关这些化合物潜在健康影响的见解。这项研究为将PCB暴露与各种健康问题联系起来的证据不断增加(Min, Kim, & Min, 2014)。
作用机制
Target of Action
2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl primarily targets the circadian clock . The circadian clock is a biological system that regulates the timing of various physiological processes in organisms, including sleep-wake cycles, feeding, and hormone production.
Mode of Action
The 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes to the normal functioning of the circadian clock.
Biochemical Pathways
The biochemical pathways affected by 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl involve the CLOCK-ARNTL/BMAL1 heterodimer . This heterodimer is a key component of the circadian clock and is responsible for the transcriptional activation of PER1. By inhibiting this process, 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl disrupts the normal functioning of the circadian clock.
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl’s action primarily involve disruption of the circadian clock. This can lead to a variety of downstream effects, including alterations in sleep-wake cycles, feeding patterns, and hormone production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’,5,5’-Octachlorobiphenyl. For instance, the presence of other pollutants in the environment could potentially affect the bioavailability and toxicity of this compound. Additionally, factors such as temperature and pH could influence its stability .
属性
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3,4,5-tetrachlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl8/c13-5-1-3(7(15)11(19)9(5)17)4-2-6(14)10(18)12(20)8(4)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMRKGRREZAYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074139 | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
CAS RN |
35694-08-7 | |
| Record name | PCB 194 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5'-Octachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3',4,4',5,5'-OCTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UJN9A379B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2,2',3,3',4,4',5,5'-Octachlorobiphenyl relate to its persistence in the environment?
A1: 2,2',3,3',4,4',5,5'-Octachlorobiphenyl, also known as PCB 194, possesses a structure typical of polychlorinated biphenyls (PCBs). It consists of two benzene rings joined by a single carbon-carbon bond, with eight chlorine atoms substituting hydrogen atoms on the rings. The high degree of chlorination contributes to its persistence by increasing its chemical stability and resistance to degradation processes in the environment.
Q2: How do age groups differ in their exposure levels to 2,2',3,3',4,4',5,5'-Octachlorobiphenyl compared to the newer class of flame retardants like PBDEs?
A2: Research suggests a contrasting trend between 2,2',3,3',4,4',5,5'-Octachlorobiphenyl and polybrominated diphenyl ethers (PBDEs) in terms of age-related exposure. While traditional persistent organic pollutants like 2,2',3,3',4,4',5,5'-Octachlorobiphenyl show higher concentrations in older individuals [], indicating historical exposure and bioaccumulation, PBDE levels appear elevated in younger age groups, particularly children []. This suggests a shift in exposure patterns with newer flame retardants potentially posing greater risks to younger populations.
Q3: Can you explain the concept of retention indexes in gas chromatography and their relevance to analyzing compounds like 2,2',3,3',4,4',5,5'-Octachlorobiphenyl?
A3: Retention indexes in gas chromatography provide a standardized measure of a compound's retention time relative to a series of known standards. This is particularly useful for complex mixtures like environmental samples where numerous compounds may be present. The first paper [] describes a method for determining retention indexes specifically for polychlorinated biphenyls (PCBs), including 2,2',3,3',4,4',5,5'-Octachlorobiphenyl, using a defined set of PCB congeners as internal standards. This allows for more accurate identification and quantification of individual PCBs in complex matrices. The study highlights the impact of factors like column type and temperature programming on retention indexes, emphasizing the need for standardized methods for reliable analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



